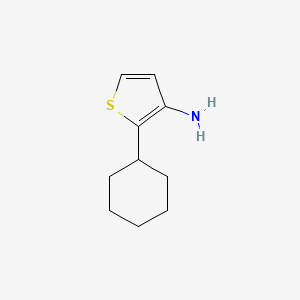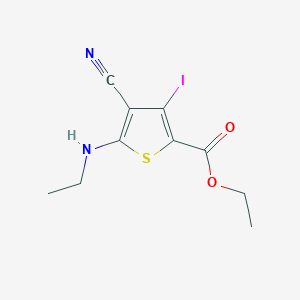![molecular formula C6Cl2F12S2 B12062508 Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide is a chemical compound with the molecular formula C6Cl2F12S2 and a molecular weight of 435.08 g/mol . This compound is characterized by the presence of two trifluoromethyl groups and a disulfide bond, making it a unique and valuable compound in various chemical applications .
Preparation Methods
The synthesis of Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide typically involves the reaction of 1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethane with sulfur or sulfur-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide has several applications in scientific research:
Mechanism of Action
The mechanism by which Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide exerts its effects involves the interaction of its disulfide bond with various molecular targets . This bond can undergo redox reactions, influencing cellular redox states and signaling pathways . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a potent reagent in various chemical processes .
Comparison with Similar Compounds
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide can be compared with other disulfide-containing compounds such as:
Bis(2,2,2-trifluoroethyl) disulfide: Similar in structure but lacks the chlorine atoms, affecting its reactivity and applications.
Bis(1-chloro-2,2,2-trifluoroethyl) disulfide: Similar but with fewer trifluoromethyl groups, impacting its stability and chemical properties.
The unique combination of chlorine and trifluoromethyl groups in this compound provides it with distinct reactivity and stability, making it valuable in specific applications .
Properties
Molecular Formula |
C6Cl2F12S2 |
|---|---|
Molecular Weight |
435.1 g/mol |
IUPAC Name |
2-chloro-2-[(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)disulfanyl]-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C6Cl2F12S2/c7-1(3(9,10)11,4(12,13)14)21-22-2(8,5(15,16)17)6(18,19)20 |
InChI Key |
WKJPOKYSZBENCK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(SSC(C(F)(F)F)(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)



![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)

